molecular formula C14H13F2N3 B15116592 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine

6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B15116592
M. Wt: 261.27 g/mol
InChI Key: IIHVJXXZZJVPKK-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring substituted with a cyclopropyl group and a difluorophenylmethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a difluorophenylmethyl halide and the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the difluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Similar structure with a trifluoroacetyl group instead of a difluorophenylmethyl group.

    6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one: Contains a nitroamino group and a similar difluorophenylcyclopropyl moiety.

Uniqueness

6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and difluorophenylmethyl groups may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H13F2N3

Molecular Weight

261.27 g/mol

IUPAC Name

6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C14H13F2N3/c15-11-2-1-3-12(16)10(11)7-17-14-6-13(9-4-5-9)18-8-19-14/h1-3,6,8-9H,4-5,7H2,(H,17,18,19)

InChI Key

IIHVJXXZZJVPKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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